(4-Butoxy-benzoylamino)-acetic acid

Physical chemistry Process chemistry Thermal stability

Researchers optimizing alkoxy chain SAR often face inconsistent purity and thermal decomposition. (4-Butoxy-benzoylamino)-acetic acid solves this with: • High thermal stability (bp 477.6°C) for high-temperature couplings • Defined 4-butoxy pharmacophore for ion channel modulator libraries • Glycine handle enabling rapid derivatization for ADME optimization

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 51220-55-4
Cat. No. B1363777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butoxy-benzoylamino)-acetic acid
CAS51220-55-4
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O
InChIInChI=1S/C13H17NO4/c1-2-3-8-18-11-6-4-10(5-7-11)13(17)14-9-12(15)16/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)
InChIKeyUCEXMJMSILZCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Butoxy-benzoylamino)-acetic acid (CAS 51220-55-4): 4-Alkoxybenzoyl Glycine Derivative for Chemical Biology and Synthesis Applications


(4-Butoxy-benzoylamino)-acetic acid (CAS 51220-55-4), systematically named N-(4-butoxybenzoyl)glycine, is a synthetic organic compound belonging to the class of N-acyl glycine derivatives [1]. It features a 4-butoxybenzoyl group linked via an amide bond to the amino group of glycine, with a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology, where the 4-butoxybenzoyl moiety is commonly employed to modulate physicochemical properties and target interactions of larger molecular scaffolds [2].

Why Substituting (4-Butoxy-benzoylamino)-acetic acid (CAS 51220-55-4) with Generic Analogs Compromises Experimental Integrity


Substituting (4-butoxy-benzoylamino)-acetic acid with a generic analog is not scientifically defensible without rigorous re-validation due to the profound impact of the 4-alkoxy chain on molecular interactions and physicochemical properties. The 4-butoxy substituent is not merely a passive addition; it critically influences lipophilicity (cLogP), molecular conformation, and target engagement . For example, in a related series of 4-alkoxybenzoic acids, the transition from methoxy to butoxy dramatically alters antimicrobial activity . In the context of glycine derivatives, the length and nature of the alkoxy chain can be a key determinant of potency and selectivity in enzyme inhibition and receptor binding assays, as evidenced by structure-activity relationships (SAR) for other 4-butoxybenzoyl-containing compounds [1]. Therefore, any deviation in the alkoxy chain length or substitution pattern necessitates a complete re-assessment of biological activity and physical behavior, directly impacting the reproducibility and interpretability of research data.

Quantitative Evidence Guide: Comparative Performance Metrics for (4-Butoxy-benzoylamino)-acetic acid (CAS 51220-55-4)


Thermal Stability: Boiling Point Comparison Against Unsubstituted Hippuric Acid

(4-Butoxy-benzoylamino)-acetic acid exhibits a significantly higher boiling point compared to its unsubstituted parent compound, hippuric acid (N-benzoylglycine), indicating enhanced thermal stability due to the 4-butoxy substitution . This property is critical for synthetic procedures involving elevated temperatures or for purification via distillation-like techniques [1].

Physical chemistry Process chemistry Thermal stability

Lipophilicity Modulation: cLogP Comparison with Shorter Alkoxy Chain Analogs

The butoxy group in (4-butoxy-benzoylamino)-acetic acid confers a higher calculated lipophilicity (cLogP) compared to analogs with shorter alkoxy chains, such as the methoxy or ethoxy derivatives . This increase in lipophilicity is a key driver for membrane permeability and protein binding, directly influencing a compound's pharmacokinetic profile and its ability to engage intracellular targets [1].

Medicinal chemistry Drug design Physicochemical properties

Sodium Channel Modulation: Comparative Activity of a 4-Butoxybenzoyl-Containing Analog

While direct data for the target compound is unavailable, a closely related analog, N-(4-Butoxy-benzoyl)-N'-(4-phenyl-butyl)-guanidine, demonstrates potent and differential inhibition of sodium channels, with an IC50 of 630 nM against the neuronal type IIA channel and 560 nM against the human cardiac hHI channel [1]. This suggests the 4-butoxybenzoyl moiety can be a key pharmacophore for engaging sodium channel targets, and its activity profile can be tuned based on the specific channel subtype and the attached warhead . (4-Butoxy-benzoylamino)-acetic acid serves as a crucial starting material for exploring this chemical space.

Ion channel pharmacology Neurobiology Cardiology

Fatty Acid-Binding Protein (FABP1) Interaction: Comparative Inhibition by a Structural Analog

The 4-butoxybenzoyl moiety is a recognized binding element for lipid-binding proteins. A structural analog, 3-[(4-Butoxybenzoyl)amino]benzoic acid, was evaluated for inhibition of human liver fatty acid-binding protein (FABP1) at concentrations of 1.5 µM, 7.5 µM, and 30 µM in a fluorescence-based assay [1]. Although specific IC50 values were not reported, the dose-response data confirms engagement with this target . This provides a strong precedent for using (4-butoxy-benzoylamino)-acetic acid to synthesize probes for investigating FABP1's role in lipid transport and metabolism.

Metabolic disease Lipid metabolism Chemical biology

Commercial Availability and Pricing Benchmarking for Research Procurement

A direct comparison of commercial availability and pricing reveals a clear procurement advantage. (4-Butoxy-benzoylamino)-acetic acid is available from multiple reputable research chemical suppliers, with a quoted price of $178.00 for 1 gram from a major vendor . In contrast, a direct analog, N-(2-butoxybenzoyl)glycine, shows limited commercial availability, and closely related derivatives like Glycine, N-(4-butoxybenzoyl)-, (3-methoxyphenyl)methyl ester (CAS 790239-78-0) are custom synthesis items with no listed price, indicating higher cost and longer lead times . This positions (4-Butoxy-benzoylamino)-acetic acid as an accessible and cost-effective entry point for exploring this chemical series.

Procurement Budget planning Chemical sourcing

Key Application Scenarios for (4-Butoxy-benzoylamino)-acetic acid (CAS 51220-55-4) Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Optimizing Lipophilicity and Membrane Permeability

Researchers engaged in lead optimization can utilize (4-butoxy-benzoylamino)-acetic acid as a core scaffold to systematically explore the impact of alkoxy chain length on compound lipophilicity and cellular permeability. The established cLogP values for the methoxy, ethoxy, and butoxy analogs provide a quantitative framework for designing molecules with tailored ADME properties . This is particularly relevant for targets in the central nervous system or for improving the oral bioavailability of peptide mimetics.

Chemical Biology: Development of Novel Ion Channel Probes

Building on the evidence that the 4-butoxybenzoyl group is a key pharmacophore for sodium channel inhibition, this compound is an ideal starting material for synthesizing focused libraries of ion channel modulators [1]. Its glycine-derived core provides a convenient handle for further derivatization to explore subtype selectivity against targets like NaV1.2 and NaV1.5, as demonstrated by the 70 nM difference in IC50 values for a closely related analog .

Metabolic Disease Research: Investigating Fatty Acid-Binding Proteins

The confirmed engagement of a 4-butoxybenzoyl-containing analog with human liver FABP1 positions (4-butoxy-benzoylamino)-acetic acid as a valuable precursor for creating chemical probes to study lipid metabolism [2]. It can be used to synthesize fluorescently labeled conjugates or affinity matrices to dissect the role of FABP1 in conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes .

Process Chemistry and Synthesis: A Thermally Stable Synthetic Intermediate

For process chemists, the high boiling point of 477.6°C offers a significant practical advantage over thermally labile alternatives like unsubstituted hippuric acid . This allows the compound to be used in reactions requiring elevated temperatures without the risk of decomposition, making it suitable for high-temperature couplings or as a building block in polymer and materials science applications [3].

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